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N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide

Physicochemical Profiling Lead Optimization Drug-Likeness

N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide (CAS 1796959-49-3) is a synthetic small molecule (C16H19N5O, MW 297.35) distinguished by a 3,5-dimethylpyrazole-pyrimidine core with a cyclohex-3-ene-1-carboxamide appendage. This scaffold introduces conformational novelty absent in flat aromatic amide libraries, making it an ideal entry for kinase-focused screening decks targeting hydrophobic adenine pockets (e.g., Aurora kinases, CDKs) and PDE panel screening. The cyclohexene moiety serves as a synthetically tractable handle for epoxidation, dihydroxylation, or hydrogenation, enabling systematic SAR exploration. With computed drug-like properties (XLogP3 2.3, TPSA 72.7 Ų), it bridges computational and experimental medicinal chemistry workflows. Request a quote today to add this differentiated building block to your screening collection.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 1796959-49-3
Cat. No. B2398344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide
CAS1796959-49-3
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3CCC=CC3)C
InChIInChI=1S/C16H19N5O/c1-11-8-12(2)21(20-11)15-9-14(17-10-18-15)19-16(22)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,18,19,22)
InChIKeyXKZDMQCPUXLBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1796959-49-3 (N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide): Pyrazolo-Pyrimidine Core with a Cyclohexene-Carboxamide Motif – Structural Overview for Procurement Screening


N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide (CAS 1796959-49-3) is a synthetic small molecule (C16H19N5O, MW 297.35 g/mol) featuring a 3,5-dimethylpyrazole ring attached to a pyrimidine core at the 6-position, with a cyclohex-3-ene-1-carboxamide substituent at the 4-amino position [1]. It belongs to the broader class of N-heteroaryl-pyrimidine carboxamides, which are frequently explored as kinase inhibitor scaffolds [2]. The compound is catalogued as a building block for medicinal chemistry campaigns (PubChem CID 72717803; supplier ID AKOS024557835) [1]. Key computed physicochemical descriptors include XLogP3-AA of 2.3, topological polar surface area of 72.7 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. These properties place it within oral drug-like chemical space, supporting its utility as a fragment or lead-like entry in compound collections.

Why 1796959-49-3 Cannot Be Replaced by Generic Pyrazolo-Pyrimidine Analogs Without Confirmatory Bridging Data


Although the 3,5-dimethylpyrazole-pyrimidine template is shared by numerous commercially available screening compounds, critical structural variables – specifically the cyclohex-3-ene-1-carboxamide at the 4-position versus common alternatives such as nicotinamide, acetamide, or piperazine-linked amides – are known to produce orthogonal selectivity profiles in kinase and phosphodiesterase assays [1]. For example, the des-methyl analog PP2 (N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide) is a well-characterized Src family kinase inhibitor with IC50 values in the nanomolar range [2], yet the addition of the 3,5-dimethyl substituents on the pyrazole ring of 1796959-49-3 introduces both steric bulk and altered electronic character that can profoundly shift target engagement [3]. Without compound-specific activity data, the assumption that any in-class analog will reproduce the same potency or selectivity profile is unsupported. The quantitative evidence below highlights the dimensions where differentiation is most likely to manifest and where head-to-head testing would be required to validate interchangeability.

1796959-49-3: Quantitative Comparator Evidence for Scientific Selection


Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. PP2 and Nicotinamide Analogs

The target compound (1796959-49-3) carries a 3,5-dimethylpyrazole substituent, which increases lipophilicity (XLogP3-AA = 2.3) relative to the des-methyl analog PP2 (XLogP3-AA ≈ 1.8) [1]. This difference of ~0.5 log units is significant in medicinal chemistry, as it influences membrane permeability and non-specific protein binding. The topological polar surface area (TPSA) of 72.7 Ų is identical to PP2, but the increased steric demand of the 3,5-dimethylpyrazole may restrict rotational freedom of the pyrazole-pyrimidine bond, potentially reducing the entropic penalty upon target binding [2]. In contrast, the closely related nicotinamide analog N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]nicotinamide (CAS not specified) has a higher TPSA (~87 Ų) and an additional hydrogen bond acceptor, which can redirect binding toward different kinase pockets [3]. These computed differences provide a rational basis for selecting 1796959-49-3 over its closest analogs when lipophilic efficiency (LipE) is a key design criterion.

Physicochemical Profiling Lead Optimization Drug-Likeness

Kinase Inhibition Class Evidence: 3,5-Dimethylpyrazole-Pyrimidine Scaffold vs. Des-Methyl and Triazole Counterparts

The 3,5-dimethylpyrazole-pyrimidine scaffold is a privileged structure in kinase inhibitor design, with multiple patent disclosures reporting nanomolar enzymatic IC50 values for compounds bearing this motif [1]. Patent WO2019078619A1 describes cyclohex-3-ene-1-carboxamide derivatives as serine/threonine kinase inhibitors, though specific data for 1796959-49-3 are not publicly reported [1]. In contrast, the related pyrazolo[3,4-d]pyrimidine series (US9617269) has produced PDE9 inhibitors with IC50 values as low as 6 nM for the most optimized members (e.g., Compound WYQ-91) [2]. The critical distinction is the 3,5-dimethyl substitution on the pyrazole: literature SAR indicates that dimethylation can enhance potency against certain kinases (e.g., Aurora A, CDK2) by filling a hydrophobic pocket, while simultaneously reducing activity against others [3]. When compared to the triazole analog N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide, the dimethylpyrazole version offers reduced hydrogen-bonding capacity at the heterocycle, which may favor selectivity for hydrophobic ATP-binding sites. Without direct head-to-head data, the class-level inference is that 1796959-49-3 is structurally predisposed to target kinases or phosphodiesterases with hydrophobic adenine pockets, differentiating it from more polar analogs.

Kinase Inhibition SAR Pyrazolo-pyrimidine

Structural Uniqueness of the Cyclohex-3-ene-1-carboxamide Moiety vs. Saturated and Aromatic Carboxamide Analogs

The cyclohex-3-ene-1-carboxamide group in 1796959-49-3 introduces a non-planar, partially unsaturated ring that is distinct from the fully saturated cyclohexane carboxamide or planar benzamide substituents commonly found in commercial pyrazolo-pyrimidines [1]. The presence of the C3–C4 double bond restricts the ring to a half-chair conformation, reducing the number of accessible conformers compared to a saturated cyclohexane (which can populate chair and twist-boat forms). This conformational restriction may lower the entropic cost of binding when the bioactive conformation matches the ground-state geometry [2]. Computationally, the undefinable atom stereocenter count is 1 (PubChem), indicating a racemic or enantiomerically unspecified center at the cyclohexene ring junction, which may affect reproducibility in biochemical assays if enantiomers exhibit divergent activity [3]. Analogs with a simple benzamide or nicotinamide at this position (e.g., N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]nicotinamide) lack this conformational nuance and present a flat, aromatic surface that interacts differently with protein binding pockets. For procurement decisions, this structural feature represents a diversification element in a screening library, increasing the likelihood of identifying novel chemotypes with unique binding modes.

Conformational Analysis Ligand Efficiency Scaffold Diversity

Procurement-Relevant Application Scenarios for 1796959-49-3 Based on Structural and Class-Level Evidence


Kinase Inhibitor Screening Library Diversification

1796959-49-3 is an appropriate addition to kinase-focused screening decks where scaffold diversity is prioritized. Its 3,5-dimethylpyrazole-pyrimidine core occupies a well-validated kinase inhibitor chemical space [1], while the cyclohex-3-ene-1-carboxamide appendage introduces conformational novelty absent from flat aromatic amide libraries. Procurement is recommended when the screening objective includes identifying hits against kinases with hydrophobic adenine pockets (e.g., Aurora kinases, CDKs) where the dimethyl substitution is expected to confer a selectivity advantage over des-methyl analogs like PP2.

Structure-Activity Relationship (SAR) Expansion Around the Cyclohexene Carboxamide Motif

The cyclohex-3-ene-1-carboxamide group is a synthetically tractable handle for further derivatization [2]. 1796959-49-3 can serve as a starting material for epoxidation, dihydroxylation, or hydrogenation reactions to generate saturated or oxidized analogs, enabling systematic SAR exploration. This is particularly relevant for medicinal chemistry teams seeking to optimize the balance between conformational flexibility and target complementarity.

Phosphodiesterase (PDE) Inhibitor Lead Identification

The pyrazolo-pyrimidine scaffold is a recognized pharmacophore for PDE inhibition, with PDE9 inhibitors from the same structural class achieving single-digit nanomolar potency [3]. 1796959-49-3, with its 3,5-dimethylpyrazole motif, may preferentially target PDE isoforms with hydrophobic substrate pockets. Procurement for PDE panel screening is justified when the goal is to identify novel chemotypes distinct from the pyrazolo[3,4-d]pyrimidine ketone series.

Computational Chemistry and Docking Studies

The compound's moderate molecular weight (297.35 g/mol) and well-defined computed properties (XLogP3-AA = 2.3, TPSA = 72.7 Ų) make it suitable for retrospective or prospective computational docking campaigns [1]. Its availability as a commercial building block (AKOS024557835) facilitates experimental validation of in silico predictions, bridging computational and experimental medicinal chemistry workflows.

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